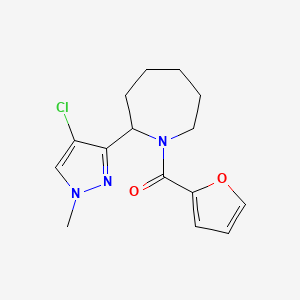
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane, also known as CPFA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. CPFA belongs to the class of azepane derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has shown promising pharmacological properties, making it a potential candidate for drug development. However, one limitation of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. One area of interest is its potential use as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane may have potential as an anti-cancer agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane and its potential side effects.
合成法
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied extensively for its potential pharmacological properties. One of the major areas of research is its anti-inflammatory activity. Studies have shown that 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been investigated for its anti-cancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied for its potential use as an anti-microbial agent, as it has shown activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHAGBPUUUGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

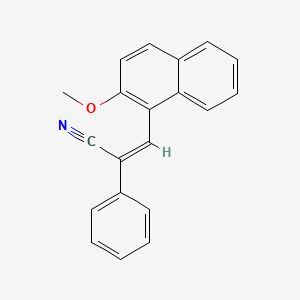
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5499193.png)
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)
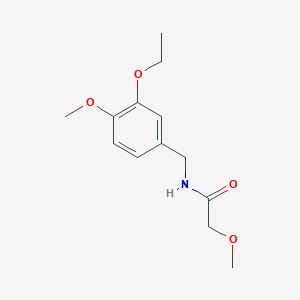
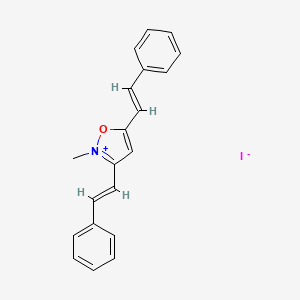
![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-8-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5499240.png)

![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)
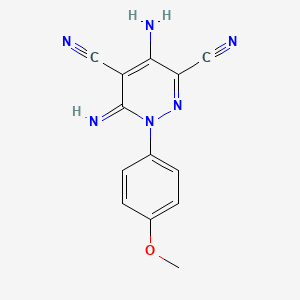
![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)